molecular formula C9H14N2O3S B4561841 4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide

4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide

Cat. No.: B4561841
M. Wt: 230.29 g/mol
InChI Key: HPVRSMGOCVZMQL-UHFFFAOYSA-N
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Description

4-Methoxy-N-methyl-3-(methylamino)benzenesulfonamide (CAS 942033-52-5) is a high-purity chemical compound with the molecular formula C9H14N2O3S and a molecular weight of 230.28 g/mol . This benzenesulfonamide derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. It is particularly relevant in the synthesis of heterocyclic compounds, such as 2-aminothiazole derivatives, which are a class of molecules extensively investigated for their diverse biological activities . Research into similar sulfonamide-based compounds has demonstrated their potential as inhibitors of various enzymes, including urease, α-glucosidase, and α-amylase, making them interesting candidates in the development of new therapeutic agents . The presence of multiple nitrogen atoms and a sulfonamide group in its structure contributes to its reactivity and ability to participate in further chemical transformations, such as sulfonylation and alkylation, to create novel compounds for biological screening . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers can access this compound in various quantities for their investigative work .

Properties

IUPAC Name

4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-10-8-6-7(15(12,13)11-2)4-5-9(8)14-3/h4-6,10-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVRSMGOCVZMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)S(=O)(=O)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Schiff bases reduction routes, where secondary amines are prepared through N-alkylation of primary amines and ammonia, followed by reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Activity

One of the most notable applications of 4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide is its role as an antiviral agent. Research has demonstrated that derivatives of this compound exhibit broad-spectrum antiviral effects against several viruses, including Hepatitis B virus (HBV), HIV-1, and HCV.

Case Study: Anti-HBV Activity

A study highlighted the synthesis of a derivative known as IMB-0523, which showed promising anti-HBV activity. This compound was evaluated in vitro and in vivo, demonstrating efficacy against both wild-type and drug-resistant strains of HBV. The mechanism of action was linked to the enhancement of intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication .

Table 1: Summary of Antiviral Effects

CompoundVirus TargetedActivity LevelMechanism of Action
IMB-0523HBVEffectiveIncreases A3G levels
N-phenylbenzamide derivativesHIV-1, HCVBroad-spectrumA3G-mediated inhibition

Synthesis Methodologies

The synthesis of 4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide and its derivatives typically involves multi-step organic reactions. Various methodologies have been explored to enhance yield and purity.

Synthesis Techniques

  • Ugi Reaction : This one-pot synthesis technique has been utilized to create complex derivatives efficiently.
  • Column Chromatography : Employed for purification after synthesis to isolate the desired compounds with high purity levels .

Biological Evaluations

The biological evaluation of 4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide includes assessments of toxicity, pharmacokinetics, and therapeutic efficacy.

Toxicity and Pharmacokinetics

Research conducted on IMB-0523 involved acute toxicity assays in mice and pharmacokinetic profiling in rats. The median lethal dose (LD50) was calculated, ensuring that safety parameters are met before further clinical evaluations. The pharmacokinetic studies indicated favorable absorption and distribution characteristics in vivo .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide derivatives. Variations in substituents on the benzene ring significantly influence antiviral potency.

Key Findings:

  • Para-substituted derivatives generally exhibited higher antiviral activity compared to meta or ortho substitutions.
  • Specific functional groups, such as amino or nitro groups at the para position, were found to enhance activity against viral targets .

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the methoxy and methylamino groups can enhance the compound’s binding affinity to target proteins, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural and Functional Group Variations

The biological and chemical properties of sulfonamides are highly dependent on substituent positions and functional groups. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparisons
Compound Name (Example) Substituents/Modifications Key Properties/Activities Reference
4-Methoxy-N-methyl-3-(methylamino)benzenesulfonamide 4-OCH₃, 3-NHCH₃, 1-SO₂NCH₃ Potential enzyme inhibition, antimicrobial activity (inferred)
4-Methoxy-3-methyl-N-phenethylbenzenesulfonamide 4-OCH₃, 3-CH₃, N-phenethyl Enhanced lipophilicity; pharmaceutical applications
N-(3-methoxyphenyl)-3-methylbenzenesulfonamide 3-OCH₃, 3-CH₃ Meta-substitution reduces solubility vs. para-substituted analogs
(NZ)-4-Methoxy-N-[3-(4-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide 4-OCH₃, naphthalenone moiety Anticancer potential via intercalation or kinase inhibition
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzenesulfonamide 3-NO₂, quinazolinone core Electron-withdrawing nitro group enhances reactivity
N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide Thiazole ring, methoxy-benzamide Antibacterial and anticancer activities

Physicochemical Properties

  • Solubility : Para-substituted methoxy groups (e.g., 4-OCH₃) generally improve aqueous solubility compared to meta-substituted analogs (e.g., 3-OCH₃ in ) .
  • Steric Effects: Bulky substituents like phenethyl groups () increase lipophilicity but may hinder target binding. The target’s methylamino group balances steric bulk and hydrogen-bonding capacity.
  • Electronic Effects: Electron-donating groups (e.g., -OCH₃) stabilize aromatic rings, while electron-withdrawing groups (e.g., -NO₂ in ) enhance electrophilic reactivity .

Biological Activity

4-Methoxy-N-methyl-3-(methylamino)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group, a methylamino group, and a sulfonamide moiety, which contribute to its biological properties. The presence of these functional groups allows for various interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds, particularly against Hepatitis B virus (HBV). For instance, derivatives of N-phenylbenzamide, structurally similar to 4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide, have shown efficacy in increasing intracellular levels of APOBEC3G (A3G), an important factor in inhibiting HBV replication .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that sulfonamide derivatives exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For example, certain benzenesulfonamide derivatives demonstrated up to 80% inhibition of bacterial growth at specific concentrations .

The exact mechanism of action for 4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide is not fully elucidated; however, it is believed to involve:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
  • Modulation of Cellular Pathways : Similar compounds have shown the ability to modulate pathways involved in viral replication and cellular stress responses .

Structure-Activity Relationships (SAR)

Research into the SAR of sulfonamide derivatives has revealed that modifications to the benzene ring can significantly influence biological activity. For instance:

  • Substituents on the Benzene Ring : Variations such as halogens or alkyl groups can enhance or diminish antiviral and antibacterial potency.
  • Sulfonamide Group Positioning : The position and nature of substituents on the sulfonamide moiety are crucial for maintaining activity against specific targets .

Case Studies

  • Anti-HBV Activity : A study synthesized a new derivative (IMB-0523) based on the N-phenylbenzamide framework, which showed promising anti-HBV activity through increased A3G levels in vitro and in vivo models .
  • Antibacterial Efficacy : Another investigation assessed various benzenesulfonamide derivatives for their antibacterial properties. Compounds showed significant inhibition rates against Gram-positive bacteria, highlighting their potential as therapeutic agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50/EC50 Values
4-Methoxy-N-methyl-3-(methylamino)benzene sulfonamideAntiviralHBVNot specified
IMB-0523AntiviralHBVEffective in vitro
Benzenesulfonamide Derivative 4eAntibacterialS. aureus50 mg/mL (80.69% inhibition)
Benzenesulfonamide Derivative 4gAntibacterialK. pneumonia50 mg/mL (69.74% inhibition)

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide and its analogues?

The synthesis typically involves multi-step functionalization of benzenesulfonamide scaffolds. For example, coupling reactions using carbodiimide reagents (e.g., EDCl) and hydroxybenzotriazole (HOBt) activate carboxyl groups for amide bond formation . Post-synthetic modifications, such as methoxy group introduction via alkylation or demethylation, require precise stoichiometric control to avoid side reactions. Column chromatography (silica gel, gradient elution) is critical for purifying intermediates, with yields ranging from 37% to 73% depending on steric and electronic effects .

Q. How can structural characterization techniques resolve ambiguities in tautomeric or conformational states of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) identifies tautomeric equilibria by tracking proton exchange in DMSO-d₆ or CDCl₃. For instance, NH protons in sulfonamide groups exhibit broad singlets (~10-12 ppm) sensitive to solvent polarity . X-ray crystallography provides definitive confirmation of molecular geometry; SHELX programs refine crystal structures by analyzing hydrogen-bonding networks and thermal displacement parameters .

Q. What biological screening assays are suitable for evaluating the bioactivity of this compound?

In vitro assays include:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Enzyme inhibition : Fluorescence-based assays targeting NLRP3 inflammasome or cyclooxygenase isoforms, with IC₅₀ values calculated via nonlinear regression .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for benzenesulfonamide derivatives?

Discrepancies often arise from assay conditions (e.g., buffer pH, serum concentration) or compound purity. Mitigation strategies include:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity or ITC (isothermal titration calorimetry) for thermodynamic profiling .
  • Metabolite screening : LC-MS/MS to rule out off-target effects from degradation products .

Q. What computational approaches predict the binding modes of 4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide to protein targets?

  • Molecular docking (AutoDock Vina, Glide) : Uses crystal structures (PDB) of target proteins (e.g., NLRP3, COX-2) to model ligand interactions, prioritizing poses with lowest ΔG values .
  • Molecular dynamics (GROMACS) : Simulates ligand-protein stability over 100-ns trajectories, analyzing RMSD/RMSF to identify critical binding residues .
  • QSAR modeling : Builds regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How do crystallographic data inform the design of derivatives with improved solubility or potency?

Crystal packing analysis (e.g., via Mercury or PLATON) reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that influence solubility. For example:

  • Hydrophobic substituents : Adding hexynyl groups enhances lipid bilayer permeability but may reduce aqueous solubility .
  • Polar modifications : Introducing hydroxyl or amino groups improves solubility via H-bonding with water, as validated by Hansen solubility parameters .

Methodological Challenges

Q. What strategies optimize reaction yields in the synthesis of N-methylated benzenesulfonamides?

  • Temperature control : Maintain reactions at 0–5°C during acyl chloride formation to prevent side reactions .
  • Catalyst screening : Test Pd/C or Raney Ni for selective N-methylation under H₂ atmospheres .
  • Workup protocols : Use aqueous NaHCO₃ to quench unreacted reagents, followed by extraction with DCM/ether (3:1) to isolate products .

Q. How can researchers resolve ambiguities in hydrogen-bonding networks observed in X-ray structures?

  • Graph-set analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using software like CrystalExplorer to identify dominant interaction patterns .
  • Hirshfeld surface analysis : Maps close contacts (e.g., O···H, N···H) to quantify interaction contributions .
  • Twinned data refinement : Apply SHELXL TWIN commands to model overlapping lattices in cases of pseudosymmetry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide
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4-methoxy-N-methyl-3-(methylamino)benzenesulfonamide

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